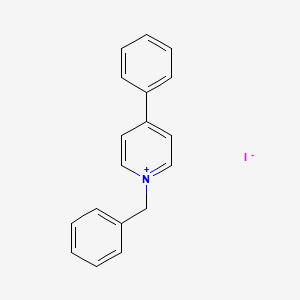

1-Benzyl-4-phenylpyridinium iodide

Description

Significance of Pyridinium (B92312) Salts in Contemporary Organic Synthesis

Pyridinium salts are integral to modern organic synthesis due to their diverse applications. They are widely utilized as catalysts, particularly in oxidation reactions, and as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. Their utility also extends to their use as phase-transfer catalysts, ionic liquids, and in the development of materials with interesting photophysical and electronic properties. The positive charge on the pyridinium nitrogen enhances the reactivity of the ring towards nucleophilic attack and influences the acidity of protons on adjacent carbons, enabling a range of synthetic transformations.

Structural Context of 1-Benzyl-4-phenylpyridinium Iodide as a Representative Quaternary Pyridinium Species

This compound is a quaternary pyridinium salt with the chemical formula C₁₈H₁₆IN. Its structure consists of a central pyridine (B92270) ring that is substituted at the 4-position with a phenyl group and at the nitrogen atom with a benzyl (B1604629) group. The positive charge of the pyridinium cation is balanced by an iodide anion.

Key Structural Features:

Pyridinium Core: A six-membered aromatic heterocycle containing a positively charged nitrogen atom.

4-Phenyl Group: A phenyl substituent at the C-4 position of the pyridine ring.

1-Benzyl Group: A benzyl substituent attached to the nitrogen atom.

Iodide Counter-ion: An iodide anion that electrostatically pairs with the pyridinium cation.

The presence of the benzyl and phenyl groups significantly influences the steric and electronic properties of the molecule, affecting its solubility, reactivity, and potential applications.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of quaternary pyridinium salts and analogous compounds.

Interactive Data Table: Physicochemical Properties

| Property | Data |

| Molecular Formula | C₁₈H₁₆IN |

| Molecular Weight | 373.23 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar organic solvents such as acetonitrile (B52724) and methanol. |

| Melting Point | Not reported, but expected to be a relatively high-melting solid. |

Synthesis of this compound

The synthesis of this compound would be expected to follow the general and well-established method for the preparation of N-alkylpyridinium salts, which is the Menshutkin reaction. This reaction involves the quaternization of a pyridine derivative with an alkyl halide.

In the case of this compound, the synthesis would involve the reaction of 4-phenylpyridine (B135609) with benzyl iodide.

Reaction Scheme:

4-Phenylpyridine + Benzyl Iodide → this compound

This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as acetonitrile wikipedia.org. The product, being a salt, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl iodide.

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show characteristic signals for the protons of the pyridinium ring, the phenyl group, and the benzyl group. The protons on the pyridinium ring would be expected to appear at a downfield chemical shift due to the deshielding effect of the positive charge on the nitrogen atom.

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H and C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), would be used to confirm the molecular weight of the cation (C₁₈H₁₆N⁺).

Reactivity and Potential Applications

The reactivity of this compound is dictated by the electrophilic nature of the pyridinium ring and the presence of the benzyl and phenyl substituents.

Potential Applications in Organic Synthesis

Given the general utility of pyridinium salts, this compound could potentially be explored as:

A Catalyst: In various organic transformations.

A Precursor: For the synthesis of more complex heterocyclic systems. The pyridinium ring can be a leaving group or can undergo ring-opening reactions.

A Phase-Transfer Catalyst: Facilitating reactions between reactants in immiscible phases.

Potential in Materials Science

The extended π-system of the 4-phenylpyridinium core suggests that this compound and its derivatives could possess interesting photophysical properties. Quaternary pyridinium salts have been investigated for applications in:

Non-linear Optics: As materials that exhibit a nonlinear optical response.

Fluorescent Probes: For sensing and imaging applications.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

155346-51-3 |

|---|---|

Molecular Formula |

C18H16IN |

Molecular Weight |

373.2 g/mol |

IUPAC Name |

1-benzyl-4-phenylpyridin-1-ium;iodide |

InChI |

InChI=1S/C18H16N.HI/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-14H,15H2;1H/q+1;/p-1 |

InChI Key |

KBNCWBNAEILISH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Benzyl 4 Phenylpyridinium Iodide Analogs

Nucleophilic Addition Reactions to the Pyridinium (B92312) Ring

The quaternization of the pyridine (B92270) nitrogen by a benzyl (B1604629) group significantly enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. This reactivity is the basis for the dearomatization of the pyridine core, leading to a variety of saturated and partially saturated heterocyclic structures.

The addition of a nucleophile to an N-alkylpyridinium salt is a fundamental method for synthesizing dihydropyridines. researchgate.net In the case of 1-benzyl-4-phenylpyridinium iodide, the C4 position is occupied, directing nucleophilic attack to the C2 or C6 positions to form 1,2- or 1,6-dihydropyridines. These dihydropyridine (B1217469) intermediates are versatile building blocks that can be subsequently converted into more saturated heterocycles like tetrahydropyridines and piperidines. acs.orgacs.org

The synthesis of these non-aromatic azaheterocycles through the dearomatization of pyridinium salts is an attractive strategy due to the wide availability of pyridine precursors. acs.org Catalytic methods, often employing transition metals like rhodium, have been developed to achieve high yields and enantioselectivities in these transformations. acs.orgacs.org For instance, rhodium-catalyzed dearomatization using boronic acid nucleophiles can produce dihydropyridines with fully substituted stereocenters. acs.org

A specific example demonstrating the utility of this approach is the reductive hydroxymethylation of N-benzyl-4-phenylpyridinium iodide. rsc.org In a process catalyzed by ruthenium, the pyridinium salt is dearomatized and functionalized to yield the corresponding hydroxymethylated piperidine (B6355638). rsc.org This transformation highlights a single-point activation strategy, where the N-benzyl group facilitates the dearomative functionalization of the pyridine ring. rsc.org The reaction with N-benzyl-4-phenylpyridinium iodide itself, however, gives modest yields, suggesting that more electron-deficient benzyl groups are preferable for achieving higher efficiency under these specific catalytic conditions. rsc.org

The classical method for preparing 1,4-dihydropyridines involves the reduction of the corresponding pyridinium salt with sodium dithionite. cdnsciencepub.com While effective for many analogs, additions of organometallic reagents provide a more versatile route to substituted dihydropyridines. tandfonline.com

| Substrate Analog | Reagent/Catalyst | Product Type | Yield | Reference |

| N-Benzyl-4-phenylpyridinium iodide | [RuCl₂(p-cymene)]₂, Paraformaldehyde | Hydroxymethylated piperidine | 17% | rsc.org |

| N-(2,4-Bistrifluoromethylbenzyl)-4-phenylpyridinium iodide | [RuCl₂(p-cymene)]₂, Paraformaldehyde | Hydroxymethylated piperidine | 73% | rsc.org |

| N-Alkyl Nicotinate Salts | Aryl Boronic Acids / Rh(I)-BINAP | 1,2-Dihydropyridines | High | acs.org |

| 3-Cyano Pyridinium Salts | Aryl Esters / Isothiourea Catalyst | 1,4-Dihydropyridines | Up to 95:5 dr | rsc.org |

| Pyridine | Benzyl Zinc Bromide / Phenyl Chloroformate | 4-Benzyl-1,4-dihydropyridine | Good | tandfonline.com |

When a nucleophile approaches an activated pyridinium ring, a choice between addition at the C2, C4, or C6 positions arises. This regioselectivity is governed by a combination of electronic and steric factors associated with the pyridinium salt and the nature of the incoming nucleophile. mdpi.com

A guiding principle in predicting the outcome is the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com The C2 and C6 positions of the pyridinium ring are considered "harder" electrophilic sites due to their proximity to the positively charged nitrogen, while the C4 position is a "softer" site. Consequently, hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to preferentially attack the C2/C6 positions, whereas softer nucleophiles (e.g., organocuprates, enolates) favor addition at the C4 position. mdpi.comuiowa.edu

For this compound, the C4 position is blocked, meaning nucleophilic addition is directed exclusively towards the C2 and C6 positions. The selectivity between these two electronically similar sites is then primarily dictated by steric hindrance. Both the N-benzyl group and the C4-phenyl group exert steric influence, potentially hindering the approach of a nucleophile to the ortho (C2 and C6) positions. In a comprehensive study on N-alkyl pyridinium salts, it was observed that substituent effects can be either additive, leading to high selectivity, or ablative, resulting in competing additions. chemrxiv.org The nature of the organometallic nucleophile itself also plays a critical role in the regiochemical outcome. chemrxiv.org

Furthermore, the choice of the activating group on the nitrogen is crucial. While N-alkyl groups like benzyl provide stable pyridinium salts, the use of bulkier N-acyl groups can be employed to sterically shield the C2/C6 positions and increase the proportion of C4 addition in unblocked pyridines. mdpi.com In catalyst-controlled reactions, the ligand structure can override the inherent substrate preferences, enabling regioselective addition to a specific position by careful catalyst design. nih.gov

C–H Functionalization Methodologies

Direct C–H functionalization offers an atom-economical approach to modify the 1-benzyl-4-phenylpyridinium scaffold without the need for pre-installed functional groups. This can be achieved at the pyridinium ring, the C4-phenyl ring, or the benzylic position of the N-substituent.

Radical-mediated reactions provide a powerful avenue for C–H functionalization. The Minisci reaction, a classic example, involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) heteroaromatic ring. rsc.org A similar principle applies to N-activated pyridinium salts, which are highly reactive towards radical addition.

An efficient method for the monoalkylation of pyridine derivatives involves the reaction of N-methoxypyridinium salts with alkyl radicals. rsc.org These radicals can be generated from various precursors, including alkenes (via hydroboration), alkyl iodides (via iodine atom transfer), or xanthates. rsc.org The reaction proceeds under neutral conditions, as the N-activation sufficiently lowers the energy of the pyridine LUMO to facilitate radical attack. The rate constant for the addition of a primary alkyl radical to an N-methoxypyridinium salt has been shown to be remarkably high, demonstrating the exceptional reactivity of these species towards radicals. rsc.org

For a substrate like this compound, the benzylic C–H bonds on the N-benzyl group are particularly susceptible to radical abstraction. A recently developed methodology allows for the selective mesyloxylation of benzylic C–H bonds through a process involving a mesyloxy radical, which is generated in situ. rsc.org This strategy enables the targeted synthesis of benzyl mesylates, which can be further derivatized. rsc.org

The advent of visible-light photoredox catalysis has revolutionized radical chemistry by allowing the generation of radical species under exceptionally mild conditions. rsc.org This approach often involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process with a substrate or a radical precursor.

This technology is well-suited for the functionalization of pyridinium salts. In one strategy, pyridylphosphonium salts, which are electronic analogs of pyridinium salts, undergo a redox-neutral alkylation via a radical-radical coupling. rsc.org A photocatalyst facilitates the single-electron reduction of the pyridylphosphonium salt and the single-electron oxidation of a potassium benzyltrifluoroborate salt. The resulting radicals then couple, and subsequent elimination of triphenylphosphine (B44618) furnishes the alkylated pyridine product. rsc.org This method is notable for its broad functional group tolerance and its applicability to the late-stage functionalization of complex molecules. chemrxiv.org

Visible light can also be used to drive C–H activation directly. For example, the combination of a ruthenium catalyst and a photoredox catalyst enables the meta-selective C–H alkylation of phenylpyridine substrates at room temperature under blue LED irradiation. beilstein-journals.org Another powerful application is the photo-mediated functionalization of benzylic C–H bonds, where a photocatalyst facilitates the formation of a radical intermediate that leads to C–H oxygenation. rsc.org This process is characterized by its operational simplicity and low energy consumption. rsc.org

| Reaction Type | Substrate Type | Radical Source | Photocatalyst/Mediator | Product | Reference |

| Radical Alkylation | N-Methoxypyridinium Salt | Alkyl Iodide / Triethylborane | - | Alkylated Pyridine | rsc.org |

| Radical-Radical Coupling | Pyridylphosphonium Salt | Benzylic BF₃K Salt | 3DPAFIPN | Alkylated Pyridine | rsc.org |

| Benzylic C–H Oxygenation | Toluene Derivatives | Methanesulfonic Anhydride | 4-Phenylpyridine (B135609) N-oxide | Benzylic Alcohol | rsc.org |

| C–H Alkylation | Phenylpyridines | Alkyl Halides | [Ru(p-cymene)Cl₂]₂ / Photocatalyst | meta-Alkylated Phenylpyridine | beilstein-journals.org |

Redox Chemical Properties of N-Functionalized Pyridinium Salts

The electrochemical behavior of N-functionalized pyridinium salts is defined by the electron-deficient nature of the aromatic ring. These salts are readily reduced but difficult to oxidize. The reduction potential of alkylpyridinium salts is relatively positive compared to other alkyl electrophiles, typically around -1.4 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. nih.gov This property makes them suitable electrophiles in electroreductive cross-coupling reactions.

The specific substituents on the pyridinium ring and the nitrogen atom modulate these redox properties. In the case of this compound, the electron-withdrawing nature of the quaternized nitrogen makes the pyridinium ring a good electron acceptor. The reduction process typically involves a single-electron transfer to form a pyridinyl radical. This radical can then be further reduced or can participate in radical coupling reactions. rsc.orgnih.gov

The challenge in utilizing these salts in reductive catalysis is that their reduction can compete with the reduction of the catalyst itself, potentially leading to off-cycle reactions. nih.gov Indeed, the reductive functionalization of N-benzyl-4-phenylpyridinium iodide was found to require metals with a strong reductive profile, and even then, yields were modest. rsc.org The efficiency of such reactions can be significantly improved by introducing electron-withdrawing groups onto the N-benzyl substituent, which makes the pyridinium salt even more electron-deficient and easier to reduce. rsc.org

Conversely, the dearomatized counterparts, such as 1,4-dihydropyridines, are excellent reducing agents. Analogs like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) are well-known mimics of the biological reductant NADH and are used as stoichiometric reductants in photoredox catalysis. nih.gov The redox potential for the oxidation of BNAH is approximately +0.76 V vs SCE, highlighting its capacity to donate a hydride or an electron/proton equivalent. nih.gov This establishes a redox relationship between the oxidized pyridinium form and the reduced dihydropyridine form, which is central to their chemical and biological functions. cdnsciencepub.com

Detailed Mechanistic Elucidation and Transition State Analysis

The mechanistic aspects of reactions involving this compound and its analogs are primarily understood through the lens of activating the pyridine ring for subsequent functionalization. Quaternization of the pyridine nitrogen with a benzyl group renders the aromatic system highly electron-deficient, facilitating reactions that would otherwise be challenging with the unactivated pyridine.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification of transient species that connect reactants to products. For reactions involving this compound analogs, the characterization of intermediates is often inferred from product distribution and analysis of crude reaction mixtures, rather than direct spectroscopic observation of the transient species.

In the context of metal-catalyzed reductive hydroxymethylation, the activation of the pyridine ring is a critical first step. rsc.org The quaternization of 4-phenylpyridine to form a pyridinium salt like this compound significantly enhances its electrophilicity. rsc.org Analysis of reaction mixtures suggests that a key intermediate in this process is formed via the dearomative addition of a metal hydride to the C-2 position of the pyridinium ring. rsc.orgrsc.org This step, which breaks the aromaticity of the pyridine ring, is considered a crucial and often challenging part of the reaction sequence, especially for less electron-deficient substrates. rsc.orgrsc.org

The formation of a dihydropyridine-type intermediate is a common theme in the chemistry of pyridinium salts. For instance, the reaction of N-benzylpyridinium chloride with organometallic reagents like phenyllithium (B1222949) is also expected to proceed through the formation of a 1,2-dihydropyridine adduct, although in some cases, such as with N-benzyl-3-picolinium chloride, this can lead to complex mixtures and tars. cdnsciencepub.com

In a different type of transformation, the reaction of 4-amino-2-benzyl-1-methyl-5-ethoxycarbonylpyrimidinium iodide (a pyrimidinium analog) with amines leads to ring-opening and recyclization. The proposed mechanism for these transformations involves the initial nucleophilic attack at the C-6 position of the pyrimidinium ring, forming a transient acyclic intermediate which then undergoes rearrangement and recyclization. researchgate.net While the starting material is different, this illustrates a common mechanistic pathway for N-alkylated heterocyclic salts where nucleophilic addition initiates the reaction cascade.

Table 1: Postulated Reaction Intermediates for Pyridinium Salt Analogs

| Reaction Type | Starting Analog | Postulated Intermediate | Method of Characterization/Inference | Reference |

| Reductive Hydroxymethylation | This compound | C-2 Metal Hydride Adduct (1,2-Dihydropyridine) | Analysis of crude reaction mixtures | rsc.org, rsc.org |

| Nucleophilic Addition | N-Benzylpyridinium chloride | 1,2-Dihydropyridine Adduct | Mechanistic postulation based on product | cdnsciencepub.com |

| Recyclization | 4-Amino-2-benzyl-1-methyl-5-ethoxycarbonylpyrimidinium iodide | Acyclic Amidine Intermediate | Mechanistic proposal based on final products | researchgate.net |

Kinetic Studies and Reaction Pathway Determinations

Detailed kinetic studies, such as the determination of rate laws and activation energies for reactions of this compound, are not extensively detailed in the available literature. However, the reaction pathways can be inferred from studies that systematically vary reaction components, such as the catalyst and the electronic nature of the substituents.

In the ruthenium-catalyzed reductive hydroxymethylation of 4-aryl substituted pyridinium salts, the reaction pathway is understood to proceed via activation of the pyridine through N-benzylation. rsc.org This is followed by the dearomative addition of a hydride. The efficiency of this process is highly dependent on the electronic properties of the N-benzyl group and the choice of the transition metal catalyst.

Experiments have shown that increasing the electron-deficiency of the N-benzyl group can enhance product yields. For instance, using an N-benzyl group with electron-withdrawing substituents leads to more efficient reductive hydroxymethylation. rsc.org This suggests that the initial dearomatizing reduction is a rate-influencing step, which is accelerated by a more electrophilic pyridinium ring.

The choice of metal catalyst also plays a critical role in the reaction outcome. For the reductive hydroxymethylation of this compound, rhodium was found to give a higher yield compared to ruthenium or iridium, indicating that the nature of the metal center is crucial in the hydride transfer step. rsc.orgrsc.org

Table 2: Effect of Catalyst and N-Benzyl Substituent on the Yield of Reductive Hydroxymethylation

| N-Benzyl Group | Catalyst | Product Yield (%) | Reference |

| Benzyl | [IrCpCl2]2 | 15 | rsc.org, rsc.org |

| Benzyl | [Ru(p-cymene)Cl2]2 | 17 | rsc.org, rsc.org |

| Benzyl | [RhCpCl2]2 | 27 | rsc.org, rsc.org |

| 2-Nitrobenzyl | [Ru(p-cymene)Cl2]2 | 40 | rsc.org |

| 2,4-Bistrifluoromethylbenzyl | [Ru(p-cymene)Cl2]2 | 69 | rsc.org |

Activation: Quaternization of 4-phenylpyridine with a benzyl halide to form the highly electron-deficient 1-benzyl-4-phenylpyridinium salt. rsc.org

Dearomatization: Addition of a metal hydride to the C-2 position of the pyridinium ring, forming a dihydropyridine intermediate. This step is often the most difficult. rsc.orgrsc.org

Functionalization: Subsequent reaction with paraformaldehyde, which serves dual roles as both a hydride source and an electrophile, leading to the final hydroxymethylated piperidine product. rsc.org

Further synthetic transformations can be performed on the products, such as converting the newly installed alcohol to an alkyl iodide, and the N-benzyl activating group can be readily removed, highlighting the synthetic utility of this reaction pathway. rsc.orgrsc.org

Applications in Complex Organic Synthesis and Functional Materials Science

Synthetic Intermediates for Advanced Heterocyclic Scaffolds

1-Benzyl-4-phenylpyridinium iodide is frequently employed as a starting material or a test substrate in the development of methodologies aimed at producing complex nitrogen-containing molecules. Its activated nature allows for dearomatization reactions that convert the flat, aromatic pyridine (B92270) ring into three-dimensional, saturated, or partially saturated heterocyclic systems.

The synthesis of piperidine (B6355638) scaffolds, which are prevalent in pharmaceuticals and natural products, is a significant application. acs.org The dearomative functionalization of pyridinium (B92312) salts is an efficient route to these structures. rug.nl For instance, this compound has been used as a model substrate to develop ruthenium-catalyzed reactions that produce hydroxymethylated piperidines. rug.nlrsc.org In these transformations, the pyridinium salt is activated, allowing for the addition of functional groups and the reduction of the ring to yield highly substituted piperidines. rsc.org

A noteworthy advancement is the catalytic enantioselective addition of indole (B1671886) nucleophiles to activated N-benzylpyridinium salts. rsc.org This method provides access to optically active 1,4-dihydropyridines bearing an indole substituent at the 4-position, demonstrating a complementary approach to traditional methods that typically see nucleophilic attack at the C-2 or C-6 positions. rsc.org

Furthermore, the addition of various Grignard reagents to N-benzylpyridinium salts has been shown to produce 1,4-dihydropyridines (1,4-DHPs) in high yields. researchgate.net The N-benzyl group is often essential for this reactivity. researchgate.net The resulting dihydropyridine (B1217469) structures are themselves valuable intermediates for a range of other nitrogenous heterocycles.

Table 1: Examples of Heterocycle Synthesis using N-Benzylpyridinium Salt Derivatives

| Catalyst/Reagent | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [RhCp*Cl2]2 | 4-Aryl-hydroxymethylated piperidine | 27% | N/A | rsc.org |

| Cu(I) Complex | N-Benzyl-1,4-dihydropyridine | 82-87% | 85-86% | researchgate.net |

| Bifunctional Organic Catalyst | Indole-substituted 1,4-dihydropyridine (B1200194) | Up to 99% | Up to 96% | rsc.org |

The utility of this compound extends to the construction of more complex fused and spirocyclic systems. The dihydropyridine products derived from it can undergo further transformations to build polycyclic scaffolds. For example, a 1,4-dihydropyridine synthesized from a related N-benzylpyridinium salt has been shown to participate in a formal [2+2] cycloaddition reaction to yield a bicyclic product. researchgate.net Methodologies developed using N-alkylpyridinium salts have also been applied to the synthesis of azaspiro[5.5]undecane frameworks, which are important structural motifs in medicinal chemistry. rsc.org

Strategic Role in Carbon–Carbon and Carbon–Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. This compound serves as an electrophilic partner in several key bond-forming reactions.

The activation of the pyridine ring by the N-benzyl group facilitates nucleophilic attack, enabling the formation of new C-C bonds. researchgate.net A prime example is the catalytic enantioselective addition of indoles to the C-4 position of the pyridinium ring, creating a C-C bond and a valuable chiral center. rsc.org Similarly, the addition of carbon nucleophiles in the form of Grignard reagents is a direct method for C-C bond formation. researchgate.net N-Heterocyclic carbene (NHC) organocatalysis has also been used to achieve the dearomative hydroacylation of N-benzylpyridinium salts, forging a new C-C bond.

While direct C-heteroatom bond formation where the pyridinium salt is a substrate is less commonly highlighted, the synthesis of nitrogenous heterocycles like piperidines from this precursor inherently involves the strategic formation of C-N bonds during the reduction and cyclization stages of the synthetic sequence. The transformations are designed to construct the saturated heterocyclic amine framework from the aromatic pyridinium salt.

Table 2: Selected Carbon-Carbon Bond Forming Reactions with N-Benzylpyridinium Salts

| Reaction Type | Nucleophile | Catalyst System | Result | Reference |

|---|---|---|---|---|

| Nucleophilic Dearomatization | Indole | Bifunctional Organic Catalyst | C4-Indolyl-1,4-dihydropyridine | rsc.org |

| Grignard Addition | Linear and Branched Alkyl Grignards | Cu(I) / Ligand | C4-Alkyl-1,4-dihydropyridine | researchgate.net |

| Hydroacylation | Aldehyde | N-Heterocyclic Carbene (NHC) | Dihydropyridinone | |

| Reductive Hydroxymethylation | Paraformaldehyde (hydride and electrophile source) | Ruthenium Complex | C2,C3-Functionalized Piperidine | rug.nl |

Utility as Reagents and Catalysts in Organic Transformations

Beyond serving as a substrate, the broader class of pyridinium salts, including this compound, possesses properties that allow them to act as catalysts or reagents in specific contexts.

Pyridinium salts are a class of compounds known to function as phase-transfer catalysts (PTCs). PTCs are valuable in reactions where reactants are located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium (B1175870) salt, being soluble to some extent in both phases, can transport an anionic reactant from the aqueous phase into the organic phase, where the reaction can proceed. This technique can accelerate reaction rates, improve yields, and allow for milder reaction conditions. As a quaternary ammonium salt, this compound belongs to this functional class of molecules.

While N-acylpyridinium salts, where an acyl group is directly attached to the nitrogen atom, are well-established as effective acylating agents, the primary role of this compound is different. Due to the stable N-benzyl group, it does not function directly as an acylating agent. Instead, it typically acts as an electrophilic substrate that undergoes acylation. For example, in N-heterocyclic carbene (NHC) catalysis, an aldehyde can be converted into an acyl equivalent (the Breslow intermediate), which then attacks the pyridinium salt. Similarly, isothiourea catalysts can be acylated to form C(1)-ammonium enolates that subsequently react with N-benzylpyridinium salts. researchgate.net Therefore, rather than being the agent of acylation, this compound is more accurately described as a key substrate in modern acylation methodologies.

Development of Pyridinium-Based Redox-Active Materials

Pyridinium salts are a significant class of compounds in the development of redox-active materials, which are crucial for technologies like energy storage and electrochemical devices. mdpi.com The pyridinium cation can undergo reversible reduction and oxidation processes, making it an ideal core for designing materials that can store and release energy through electron transfer. The electrochemical properties can be finely tuned by altering the substituents on the pyridine ring and the nitrogen atom. mdpi.com

Research into pyridinium-based materials has explored their application in redox flow batteries and supercapacitors. For instance, covalent organic frameworks (COFs) incorporating redox-active pyridine units have demonstrated faradaic behavior and excellent chemical stability, making them promising for supercapacitor electrodes. researchgate.net Similarly, metal-organic frameworks (MOFs) using pyridine-dicarboxylate linkers have been investigated for their electrochemical performance in hybrid supercapacitors. nih.gov While much of the research involves various substituted pyridinium structures, the fundamental principles apply to this compound. The benzyl (B1604629) and phenyl groups influence the electron density and steric environment of the pyridinium core, thereby affecting its reduction potential and stability in different redox states.

In a study focused on developing new synthetic methodologies, this compound was used as a model substrate to test the efficacy of different metal catalysts in dearomative functionalization reactions. scispace.comrsc.org This reactivity is inherently linked to the redox properties of the pyridinium salt. The initial step involves the single-electron reduction of the pyridinium ring, a process central to the function of redox-active materials. researchgate.net The study demonstrated that the choice of metal catalyst (e.g., rhodium, ruthenium, iridium) could influence the yield of the reduced product, highlighting the tunability of the redox process.

Table 1: Catalyst Influence on the Reductive Functionalization of this compound

| Catalyst | Yield of Product 2a (%) |

|---|---|

| Iridium | 15 |

| Ruthenium | 17 |

Source: Adapted from research on single point activation of pyridines. scispace.comrsc.org

This table illustrates how the redox-mediated transformation of this compound is sensitive to the catalytic conditions, a key consideration in designing predictable and efficient redox-active systems.

Implementation in Functional Group Transfer Reactions

Functional group transfer reactions are a cornerstone of modern organic synthesis, allowing for the precise installation of chemical motifs onto a molecular scaffold. Pyridinium salts have emerged as powerful reagents in this field, particularly as precursors to radicals for cross-coupling reactions. rsc.org The general strategy involves the single-electron reduction of an N-substituted pyridinium salt, which triggers the cleavage of the N-substituent bond to generate a radical intermediate. researchgate.netnih.gov This radical can then participate in various bond-forming reactions.

This compound serves as an excellent example of a substrate in such transformations. Its quaternized nitrogen activates the pyridine ring, making it susceptible to reduction. rsc.org Once reduced, it can act as a precursor in reactions that transfer a functional group.

A significant application is in reductive hydroxymethylation, where a hydroxymethyl group is added to the pyridine ring. In a study by Donohoe and colleagues, this compound was employed as a test substrate to develop a method for the dearomative functionalization of electron-rich pyridines. scispace.comrsc.org The process involves a metal-catalyzed reaction where paraformaldehyde acts as both a source of hydride for the initial reduction and as the electrophile (formaldehyde) that is captured by the resulting enamine intermediate. rsc.org The benzyl group serves as a crucial "single point activation" element, which can be removed later in the synthetic sequence. rsc.orgrsc.org

The versatility of this approach was demonstrated by applying it to a range of substituted pyridinium salts, but the initial success with this compound paved the way for this broader application. rsc.org The reaction transforms the planar, aromatic pyridinium salt into a three-dimensional piperidine structure, a common core in many pharmaceuticals, including the antidepressant Paroxetine. scispace.com The ability to use an electron-rich pyridine like 4-phenylpyridine (B135609), activated simply by N-benzylation, represents a significant advance in synthetic methodology. scispace.com

The general mechanism for these types of functional group transfers can be summarized as:

Activation: Quaternization of the pyridine nitrogen (e.g., with a benzyl group) enhances its electron deficiency. rsc.org

Reduction: A single-electron transfer (SET) to the pyridinium salt, often facilitated by a photocatalyst or a metal catalyst, generates a pyridinyl radical. researchgate.netnih.gov

Fragmentation/Reaction: The radical can undergo fragmentation or react with other species in the medium. In the case of the hydroxymethylation, a metal hydride adds to the ring, leading to a dearomatized intermediate that then reacts with an electrophile. scispace.comrsc.org

This strategy of using N-substituted pyridinium salts, including this compound, as redox-active precursors for functional group transfer provides a mild and versatile platform for the synthesis of complex, high-value molecules. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Precise Structural and Conformational Analysis

For instance, the crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide reveals key supramolecular interactions, including strong N—H⋯I hydrogen bonds that link ionic pairs into infinite ribbons. rsc.org This highlights the significant role of the iodide counter-ion in directing the crystal packing. In a similar vein, studies on derivatives of N-benzyl-2-phenylpyridinium bromide have demonstrated that the substitution pattern on the benzyl (B1604629) ring can predictably influence molecular orientations within the ionic lattice through a synergy of π-stacking interactions and steric effects. researchgate.net

Furthermore, the quaternisation of 1-benzyl-4-phenylpiperidine (B14123632) with methyl iodide has been shown to proceed with a preferred axial orientation, a detail confirmed by the X-ray crystallographic analysis of the resulting methobromide salt. rsc.org This preference for a specific stereochemical outcome underscores the subtle interplay of steric and electronic factors that would also be at play in the pyridinium (B92312) analogue.

Table 1: Comparative Crystallographic Data of Related Pyridinium Compounds

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide | Orthorhombic | P212121 | N—H⋯I hydrogen bonds, C—H⋯I hydrogen bonds | rsc.org |

| N-benzyl-2-phenylpyridinium bromide derivatives | Varies | Varies | π-stacking, steric substituent effects | researchgate.net |

| 1-benzyl-4-phenylpiperidine methobromide | Not specified | Not specified | Preferred axial quaternisation | rsc.org |

This table presents data from closely related compounds to infer the likely structural characteristics of 1-benzyl-4-phenylpyridinium iodide.

Vibrational Spectroscopy for Molecular Structure and Dynamics (e.g., Fourier-Transform Infrared, Raman, Terahertz Spectroscopy)

Vibrational spectroscopy provides a powerful lens through which to examine the molecular structure and dynamics of this compound. By probing the characteristic vibrations of its constituent bonds and functional groups, techniques like Fourier-Transform Infrared (FTIR), Raman, and Terahertz (THz) spectroscopy offer a detailed fingerprint of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. Key characteristic peaks would include those arising from the aromatic C-H stretching of the phenyl and benzyl rings, typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings would give rise to a set of bands in the 1600-1450 cm⁻¹ range. The pyridinium ring itself would have characteristic stretching and bending vibrations. For comparison, the infrared spectrum of the related compound benzyl alcohol shows prominent bands for C-H and O-H stretching, as well as aromatic C-C vibrations. nist.gov The presence of the benzyl group in the target compound would result in methylene (B1212753) C-H stretching vibrations around 2925 and 2855 cm⁻¹.

Raman Spectroscopy

Terahertz (THz) Spectroscopy

Terahertz time-domain spectroscopy (THz-TDS) probes the low-frequency vibrational modes (typically below 200 cm⁻¹ or 6 THz), which are often associated with intermolecular interactions and collective motions of the crystal lattice. wikipedia.orgscivpro.com For ionic compounds like this compound, THz spectroscopy can provide valuable information about the cation-anion interactions and the lattice phonons. Studies on various pyridinium salts have shown characteristic absorption bands in the THz region that are sensitive to the nature of the cation and the counter-ion. researchgate.net These low-frequency modes are crucial for understanding the bulk properties of the material.

Table 2: Expected Vibrational Modes and Frequency Ranges for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Methylene C-H Stretch | 2950 - 2850 | FTIR, Raman |

| Pyridinium/Phenyl C=C Stretch | 1600 - 1450 | FTIR, Raman |

| Ring Breathing Modes | 1050 - 990 | Raman |

| C-H Bending (out-of-plane) | 900 - 675 | FTIR |

| Intermolecular/Lattice Modes | < 200 | Terahertz |

This table is a generalized representation based on known data for pyridine (B92270), phenyl, and benzyl functional groups and related pyridinium compounds.

Advanced Nuclear Magnetic Resonance Techniques for Complex Structure Elucidation and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound in solution and for probing its dynamic behavior. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR techniques offer deeper insights into the connectivity and spatial relationships between atoms.

One-Dimensional (1D) NMR

The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the benzyl and phenyl groups, as well as the pyridinium ring. The benzylic protons would appear as a singlet, while the aromatic protons would exhibit complex multiplet patterns. The protons on the pyridinium ring would be shifted downfield due to the positive charge on the nitrogen atom. Similarly, the ¹³C NMR spectrum would provide distinct signals for each unique carbon atom in the molecule.

Two-Dimensional (2D) NMR

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): A COSY experiment reveals the scalar coupling between protons, typically over two or three bonds. wikipedia.org This would be crucial for establishing the connectivity of protons within the phenyl and pyridinium rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orgyoutube.com This is particularly valuable for determining the relative orientation of the benzyl and phenyl rings with respect to the pyridinium core. For example, NOESY correlations between the benzylic protons and the ortho-protons of the pyridinium ring would confirm their spatial proximity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity across quaternary carbons and heteroatoms.

The application of these advanced NMR techniques to related N-benzylpyridinium derivatives has been instrumental in confirming their structures and understanding their conformational preferences in solution. researchgate.netumich.edu

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridinium Protons | 8.5 - 9.5 | 145 - 155 |

| Phenyl Protons | 7.4 - 7.8 | 125 - 140 |

| Benzyl Aromatic Protons | 7.2 - 7.5 | 128 - 135 |

| Benzylic Protons (CH₂) | 5.5 - 6.0 | 60 - 65 |

These are estimated chemical shift ranges based on data for similar pyridinium and aromatic compounds and are subject to solvent effects.

Ultrafast Spectroscopic Studies for Excited State Dynamics and Photophysical Processes

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are pivotal for unraveling the intricate photophysical processes and excited-state dynamics of molecules like this compound. mdpi.com These methods allow for the direct observation of transient species and the measurement of their lifetimes on timescales ranging from femtoseconds to nanoseconds.

Upon photoexcitation, this compound, as a charge-transfer complex, is expected to exhibit rich and complex excited-state behavior. The absorption of a photon can promote the molecule to an electronically excited state, initiating a cascade of events including intramolecular charge transfer (ICT), intersystem crossing (ISC) to triplet states, and subsequent relaxation pathways.

Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique to monitor these processes. mdpi.comresearchgate.net In a typical fs-TA experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse monitors the changes in absorption as a function of time delay. The resulting transient spectra can reveal the formation and decay of excited states, radical ions, and other transient intermediates.

For this compound, excitation of the charge-transfer band would likely lead to the formation of a locally excited (LE) state, which could then evolve into a twisted intramolecular charge transfer (TICT) state, a common deactivation pathway for related fluorescent dyes. The dynamics of these processes would be highly dependent on the solvent polarity and viscosity.

The excited-state lifetime (τ) is a crucial parameter that can be extracted from transient absorption data. It represents the average time the molecule spends in the excited state before returning to the ground state through radiative (fluorescence, phosphorescence) or non-radiative decay channels. The lifetimes of excited states in related polypyridyl complexes can range from nanoseconds to microseconds, depending on the specific structure and environment. nih.gov

Photophysical Properties

The photophysical properties of this compound, including its absorption and emission characteristics, are intrinsically linked to its excited-state dynamics. The formation of an electron donor-acceptor (EDA) complex between the pyridinium cation and the iodide anion can lead to a distinct charge-transfer absorption band. Photoexcitation into this band can trigger photochemical reactions. mdpi.com The study of related N-arylpyridinium compounds provides a framework for understanding the potential photochemical pathways available to this compound.

Table 4: Key Photophysical Parameters and Processes for Pyridinium-based Systems

| Parameter/Process | Description | Relevance to this compound |

| Charge-Transfer (CT) Absorption | Absorption of light leading to electron transfer between donor and acceptor moieties. | The interaction between the pyridinium cation and iodide anion can lead to a CT band. |

| Excited-State Lifetime (τ) | The average time a molecule exists in an excited state. | Determines the time available for photochemical reactions or emission to occur. |

| Intramolecular Charge Transfer (ICT) | Electron transfer within a molecule upon photoexcitation. | A likely process involving the phenyl, benzyl, and pyridinium moieties. |

| Intersystem Crossing (ISC) | Transition from a singlet excited state to a triplet excited state. | Can lead to long-lived triplet states and phosphorescence. |

| Transient Absorption (TA) | Time-resolved absorption of transient species. | Allows for the direct observation of excited states and reaction intermediates. |

This table outlines general photophysical concepts applicable to the study of this compound, with specific values being dependent on experimental determination.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For 1-benzyl-4-phenylpyridinium iodide, DFT calculations are employed to determine the distribution of electrons, the energies of molecular orbitals, and to predict the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability. nih.gov For pyridinium-based systems, the HOMO is often localized on the electron-rich phenyl rings and the iodide anion, while the LUMO is typically centered on the electron-deficient pyridinium (B92312) ring. This separation of orbitals is characteristic of charge-transfer systems.

DFT calculations on related phenylpyridinium structures reveal that the HOMO-LUMO gap can be tuned by modifying substituents, which in turn affects the molecule's optical and electronic properties. tandfonline.com For instance, studies on similar structures show that electron-withdrawing groups can lower the energy of the LUMO, facilitating electron acceptance and influencing the molecule's reactivity in processes like iodine atom abstraction. researchgate.net The electronic structure helps to rationalize polar effects in reactions, where the transition state is stabilized by charge-transfer contributions. researchgate.net

Table 1: Predicted Electronic Properties of a Phenylpyridinium System from DFT Calculations Note: This table presents representative data for a model phenylpyridinium system based on findings for analogous structures.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 eV | Indicates chemical reactivity and the energy required for electronic excitation. nih.gov |

| Dipole Moment | 15.2 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. For this compound, MD simulations provide a detailed picture of its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov

The benzyl (B1604629) and phenyl groups are not rigidly fixed but can rotate around the single bonds connecting them to the pyridinium core. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations. plos.org Studies on similar N-benzyl-phenylpyridinium compounds have shown that intramolecular π-stacking between the aromatic rings is a significant conformational determinant in solution. acs.org

MD simulations are also crucial for understanding intermolecular interactions. In host-guest chemistry, for example, simulations of N-phenyl-pyridinium derivatives complexed with cucurbiturils have detailed the critical role of cation-π interactions between the positively charged pyridinium ring and the electron-rich portals of the host molecule. nih.gov These simulations can calculate the binding free energy, offering a quantitative measure of the stability of such complexes. nih.gov

Table 2: Key Intermolecular Interactions Investigated by Molecular Dynamics

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Cation-π | Electrostatic interaction between the pyridinium cation and the π-face of an aromatic ring. | Important for self-assembly, crystal packing, and binding to biological targets. nih.gov |

| π-π Stacking | Non-covalent interaction between the benzyl and phenyl rings. | Influences the preferred conformation in solution and the solid state. acs.orgacs.org |

| Halogen Bonding | Interaction involving the iodide anion as a halogen bond acceptor. | Contributes to the crystal lattice structure and interactions in solution. acs.org |

| Hydrogen Bonding | Weak hydrogen bonds between hydrogens on the pyridinium ring and electronegative atoms. | Can stabilize specific conformations and intermolecular complexes. nih.gov |

Theoretical Prediction of Transition States and Reaction Mechanisms

Understanding how a chemical reaction occurs requires identifying the transition state—the highest energy point on the reaction pathway. Computational chemistry, particularly DFT, is an indispensable tool for locating and characterizing these fleeting structures. nih.gov The elucidation of transition state structures is essential for understanding reaction mechanisms and exploring reaction networks. nih.gov

For reactions involving pyridinium salts, theoretical calculations can map out the entire energy profile of a proposed mechanism. uva.nlrsc.org For example, in a hypothetical C-H activation reaction, calculations can compare different potential pathways, such as concerted metalation-deprotonation versus oxidative addition, to determine the most energetically favorable route. scispace.com These studies provide the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate.

Computational studies on related systems have shown how substituents influence reaction barriers. For instance, in the abstraction of an iodine atom by charged phenyl radicals carrying a pyridinium group, calculations revealed that the variations in transition state energy were not due to enthalpy but to polar effects that stabilize the transition state. researchgate.net Similarly, DFT calculations have been used to revise and clarify complex reaction mechanisms for the formation of related heterocyclic salts, demonstrating the power of combining computational results with experimental data like NMR monitoring. acs.org

Table 3: Representative Transition State Analysis for a Hypothetical Reaction Note: This table illustrates the type of data obtained from theoretical predictions of reaction mechanisms.

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Conclusion |

|---|---|---|

| Pathway A (e.g., Concerted Step) | 22.5 | This pathway is kinetically favored due to a lower energy barrier. scispace.com |

| Pathway B (e.g., Stepwise) | 29.5 | This pathway is less likely to occur under the same conditions. uva.nl |

Computational Spectroscopy for Predicting and Interpreting Spectroscopic Data

Computational methods can predict various types of spectra, providing a powerful complement to experimental characterization. By calculating spectroscopic properties, researchers can confirm structural assignments and interpret complex experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict UV-visible absorption spectra. researchgate.net For chromophoric molecules like this compound, TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption bands in the spectrum. These calculations help assign specific bands to transitions between molecular orbitals, such as π-π* or charge-transfer (CT) transitions. acs.orghud.ac.uk Studies on similar pyridinium dyes have shown a good correlation between TD-DFT predicted absorption maxima and experimental results. nih.gov

DFT is also used to predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), it is possible to predict their chemical shifts. rsc.org This is particularly useful for distinguishing between isomers or for assigning signals in crowded spectra. For example, calculations can confirm the Z-conformation in related iminium salts by showing it to be energetically preferred over the E-isomer, which would have a different NMR signature. acs.org

Table 4: Comparison of Experimental and Computationally Predicted Spectroscopic Data Note: This table provides an illustrative comparison for a generic phenylpyridinium system, as direct data for the title compound is sparse.

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (Method) |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax (CT band) | ~470 nm | ~465 nm (TD-DFT) nih.gov |

| 1H NMR | Pyridinium H (ortho to N) | ~9.0 ppm | ~8.9 ppm (DFT/GIAO) |

| 13C NMR | Pyridinium C (para to N) | ~145 ppm | ~144.5 ppm (DFT/GIAO) |

Structure Reactivity Relationships in 1 Benzyl 4 Phenylpyridinium Systems

Effects of Pyridine (B92270) Ring Substituents on Electronic Properties and Reaction Outcomes

Substituents on the pyridine ring, including the 4-phenyl group, have a profound impact on the electronic properties and, therefore, the reactivity of the 1-benzyl-4-phenylpyridinium system. The positively charged pyridinium (B92312) ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The nature and position of substituents can either exacerbate or mitigate this electron deficiency, thereby tuning the molecule's reactivity.

The electronic influence of substituents on aromatic rings is well-quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic nature of the substituent. wikipedia.org For pyridinium systems, electron-withdrawing groups (EWGs) on the ring increase its electrophilicity, making it more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease its electrophilicity and reactivity.

Studies on related systems have consistently demonstrated these principles. For instance, in the nitration of 4-phenylpyridine (B135609), the reactivity is discussed in terms of the field effect of the protonated pyridyl group, which is strongly deactivating. rsc.org In another example involving C-H activation of 2-phenylpyridine (B120327) catalyzed by metal carboxylates, Hammett plots revealed that catalysts with more electron-withdrawing carboxylates (derived from stronger acids) accelerate the reaction. This is attributed to the metal center becoming more electrophilic, which promotes the C-H activation step. rsc.org

The interaction of cations with aromatic rings is also highly sensitive to the electronic properties of the π-system. In a model system, the cation-π interaction energy was found to be highly dependent on substituents on the aromatic ring, with a strong attractive interaction for electron-donating groups and a repulsive interaction for electron-withdrawing groups. nih.gov This highlights the sensitivity of such systems to electronic perturbations.

The following table summarizes the Hammett substituent constants (σp) for various groups, which can be used to predict their electronic effect if placed on the 4-phenyl ring of the 1-benzyl-4-phenylpyridinium system. A more positive σp value indicates a stronger electron-withdrawing effect, which would increase the reactivity of the pyridinium ring towards nucleophiles.

| Substituent (on 4-phenyl ring) | Hammett Constant (σp) | Expected Effect on Pyridinium Ring Electrophilicity |

| -OCH₃ | -0.27 | Decrease |

| -CH₃ | -0.17 | Decrease |

| -H | 0.00 | Baseline |

| -Cl | 0.23 | Increase |

| -CN | 0.66 | Significant Increase |

| -NO₂ | 0.78 | Strong Increase |

Note: This table is illustrative and based on established Hammett constants. wikipedia.org The expected effects are qualitative predictions based on general principles of physical organic chemistry.

Stereoelectronic and Steric Effects Governing Reaction Pathways

Beyond purely electronic influences, the three-dimensional arrangement of atoms and orbitals—encompassed by stereoelectronic and steric effects—plays a critical role in determining the pathways and outcomes of reactions involving 1-benzyl-4-phenylpyridinium iodide.

Stereoelectronic effects relate to the influence of orbital alignment on reactivity. For the pyridinium system, the geometry of attack by a nucleophile is crucial. Nucleophilic addition to the pyridinium ring typically occurs at the positions ortho or para to the nitrogen atom (the 2, 4, and 6 positions). The incoming nucleophile will approach in a trajectory that allows for optimal overlap with the π* antibonding orbitals of the C=N and C=C bonds of the ring. The presence of the bulky benzyl (B1604629) and phenyl groups can influence the preferred conformation of the molecule, which in turn can affect the accessibility of these orbitals.

Steric effects arise from the spatial bulk of substituents, which can hinder the approach of reactants. In this compound, both the N-benzyl and the 4-phenyl groups are sterically demanding. The 4-phenyl group does not sterically encumber the primary sites of nucleophilic attack (positions 2 and 6). However, the N-benzyl group can significantly influence the accessibility of the two ortho positions (2 and 6).

Kinetic studies on the reactions of sterically hindered N-benzylpyridinium salts with nucleophiles have shown that increased steric hindrance can decrease reaction rates. For example, the fusion of an acenaphthene (B1664957) ring to an N-benzylpyridinium salt, which increases steric bulk, was found to decrease the tendency of the pyridine to act as a leaving group in a substitution reaction. rsc.org Similarly, additional methyl groups that increase steric hindrance were shown to decrease the rate of Sₙ2 displacement reactions. rsc.org

The conformation of the N-benzyl group is also important. Conformational analysis of related 1-benzyl-tetrahydroisoquinolines indicates that there are preferred orientations of the benzyl group relative to the heterocyclic ring. nih.govpsu.edu For this compound, it is expected that the benzyl group will adopt a conformation that minimizes steric clashes with the ortho protons of the pyridinium ring. This preferred conformation can create a sterically biased environment, potentially leading to selectivity in reactions where a reagent must approach the pyridinium ring. For instance, a bulky nucleophile might show a preference for one of the ortho positions over the other if the rotation of the benzyl group is sufficiently restricted.

The following table summarizes the potential impact of these effects on reaction pathways.

| Effect | Description | Potential Impact on 1-Benzyl-4-phenylpyridinium Reactivity |

| Stereoelectronic | Dependence of reactivity on the spatial arrangement of orbitals. | The trajectory of nucleophilic attack on the pyridinium ring is dictated by the location of the π* orbitals. The conformation of the benzyl group could influence orbital alignment. |

| Steric Hindrance | The slowing of chemical reactions due to the spatial bulk of substituents. | The N-benzyl group can sterically shield the ortho (2 and 6) positions of the pyridinium ring, potentially slowing the rate of nucleophilic attack at these sites compared to the para (4) position (which is already substituted). |

| Conformational Effects | The influence of the preferred spatial arrangement of the molecule on reactivity. | The N-benzyl group will likely adopt a low-energy conformation that minimizes steric interactions. This can create a chiral-like environment around the molecule, potentially influencing the approach of reagents. |

Emerging Research Directions and Future Perspectives in Pyridinium Salt Chemistry

Innovations in Sustainable Synthetic Methodologies

The synthesis of pyridinium (B92312) salts, traditionally achieved through the quaternization of a pyridine (B92270) with an alkyl halide, is being reimagined through the lens of green chemistry. The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and using renewable resources.

Solvent-Free and Alternative Media: Research is moving towards mechanochemical methods, such as ball-milling, which can facilitate reactions in a solvent-free environment, drastically reducing volatile organic compound (VOC) emissions. beilstein-journals.org Furthermore, the use of biodegradable and recyclable media like polyethylene (B3416737) glycol (PEG) is being explored to replace traditional, more hazardous solvents. rsc.org

Atom Economy and Feedstock Chemicals: A significant advance in sustainability involves designing reactions that maximize the incorporation of all reactant atoms into the final product. For instance, in reactions involving derivatives of pyridinium salts, paraformaldehyde has been ingeniously used as both a hydride donor and an electrophile, exemplifying a highly atom-economical approach with inexpensive feedstock chemicals. rsc.org

Metal-Free Catalysis: To circumvent the environmental and economic concerns associated with transition metal catalysts, researchers are investigating alternatives. Hypervalent iodine reagents, for example, are gaining traction as effective promoters for various chemical transformations, offering a more sustainable pathway compared to some traditional metal-catalyzed reactions. nih.gov

These sustainable methodologies are pivotal for the future of chemical manufacturing, promising to make the production of compounds like 1-Benzyl-4-phenylpyridinium iodide and its derivatives more environmentally and economically viable.

Exploration of Novel Catalytic Systems and Activation Modes

A major frontier in pyridinium salt chemistry is the development of novel catalytic systems that can precisely control their reactivity. The quaternization of the pyridine nitrogen, as in this compound, activates the ring system, making it susceptible to nucleophilic attack and dearomatization—a powerful strategy for creating complex three-dimensional molecules from simple flat aromatic precursors. rsc.org

Recent research has specifically utilized this compound as a model substrate to explore and optimize these activation strategies. rsc.org A key development is the concept of "single point activation," where the N-benzyl group serves to lower the energy barrier for the dearomative functionalization of the pyridine ring. rsc.orgrsc.org In a study aimed at developing a more efficient hydroxymethylation process, researchers screened various metal catalysts using this compound as the test compound. rsc.org The results demonstrated that rhodium and ruthenium catalysts provided significantly higher product yields compared to iridium, highlighting the critical role of the catalyst in controlling reaction outcomes.

Catalyst Performance in the Reductive Functionalization of this compound

| Catalyst | Yield of Product (2a) | Reference |

| Iridium (Ir) | 15% | rsc.org |

| Ruthenium (Ru) | 17% | rsc.org |

| Rhodium (Rh) | 27% | rsc.org |

This research showcases how modifying the N-activating group and the metal catalyst can overcome challenges in the functionalization of electron-rich pyridines. rsc.org Further studies have expanded this concept, employing chiral copper catalysts for the asymmetric dearomatization of N-benzylpyridinium salts, yielding highly valuable, enantioenriched N-heterocycles. rug.nl Beyond being substrates, N-benzylpyridinium salts themselves can act as catalysts, for example, in the transformation of epoxides into other useful cyclic compounds. oup.com

Development of New Pyridinium-Derived Functional Materials

The unique chemical structure of this compound makes it and related pyridinium salts attractive building blocks for advanced functional materials. Their ionic nature, combined with the tunable properties of the pyridinium ring and its substituents, allows for the creation of materials with tailored electronic, optical, and thermal characteristics.

One of the most promising applications is in polymer science. N-benzyl pyridinium salts have been reviewed as highly effective thermally latent catalysts for cationic polymerization. researchgate.net This process allows for precise control over the initiation of polymerization, enabling the synthesis of well-defined polymers from various monomers. The initiating activity can be finely tuned by modifying the substituents on the pyridine ring or the benzyl (B1604629) group, making these salts versatile tools for creating new polymer materials. researchgate.net

Furthermore, the pyridinium framework is integral to the design of fluorescent sensors. While not a direct study of this compound, research on the closely related dye 4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt) demonstrates this potential. This molecule forms a stable 1:1 host-guest complex with cucurbit uni.luuril, a macrocyclic host molecule. nih.gov The formation of this complex results in significant changes to the dye's photophysical properties, causing its fluorescence to shift, which can be harnessed for sensing applications. nih.gov This principle of host-guest chemistry could be readily applied to derivatives of this compound to create novel sensors for various analytical targets.

Computational Design and Virtual Screening for Novel Pyridinium-Based Chemical Entities

Computational chemistry has become an indispensable tool in modern chemical research, accelerating the discovery and optimization of new molecules and reactions. For pyridinium-based systems, computational methods offer profound insights into their behavior and provide a roadmap for designing new entities with desired functions.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are instrumental in understanding complex reaction mechanisms. For instance, computational studies have been used to map the energy landscape of the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts. acs.org These calculations can reveal the transition states and intermediates that govern the reaction's stereochemical outcome, providing a rational basis for catalyst and substrate design. acs.org Similarly, computational analysis has been used to support proposed mechanisms for the oxidative addition of phenyl iodide to platinum complexes, a process relevant to the reactivity of the iodide counter-ion and phenyl group in the target compound. acs.org

Virtual Screening and Library Design: The advent of ultra-large virtual libraries, containing billions of "make-on-demand" compounds, has revolutionized drug and materials discovery. nih.govnih.gov Computational tools are essential for navigating this vast chemical space. Ligand-based virtual screening, powered by machine learning, can rapidly identify promising candidates from these libraries based on structural similarity to a known active compound. github.com For a scaffold like 1-benzyl-4-phenylpyridinium, virtual screening could be used to explore thousands of variations, predicting their potential as catalysts, material precursors, or biologically active agents before committing to their synthesis. rsc.org

Predicting Molecular Properties: Computational methods can predict a range of properties for yet-to-be-synthesized molecules. For this compound, properties such as its electronic structure, electrostatic potential, and even its predicted collision cross section in mass spectrometry can be calculated. uni.luwiley-vch.de This data is invaluable for understanding its fundamental chemical nature and predicting its interactions with other molecules.

Predicted Collision Cross Section (CCS) Data for 1-Benzyl-4-phenylpyridinium Cation

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Reference |

| [M]+ | 246.12773 | 158.1 | uni.lu |

| [M+H]+ | 247.13556 | 160.8 | uni.lu |

| [M+Na]+ | 269.11750 | 167.7 | uni.lu |

The integration of these computational approaches is set to accelerate the pace of innovation in pyridinium salt chemistry, enabling the rational design of novel compounds and materials based on the 1-Benzyl-4-phenylpyridinium scaffold.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Benzyl-4-phenylpyridinium iodide?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed direct arylation of cyclic enaminones with arylboronic acids. For example, similar pyridinone derivatives (e.g., 1-benzyl-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydropyridin-4(1H)-one) were prepared using Pd(II) catalysts and copper additives under reflux in toluene, achieving yields of 51–86% . Key steps include:

- Substrate Preparation : Use of benzyl-protected enaminones.

- Catalytic System : Pd(OAc)₂ with Cu(OAc)₂ as an additive.

- Characterization : Confirmation via H/C NMR, FTIR, and HRMS to validate structural integrity .

Q. How is this compound characterized in research settings?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., chemical shifts for aromatic protons at δ 7.2–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] or [M-I]) with <2 ppm error .

- FTIR Spectroscopy : Detects functional groups like C-N stretches (~1,250 cm) and aromatic C-H bending .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- First Aid : For skin exposure, wash with soap/water for 15 minutes; for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., PdCl₂ vs. Pd(OAc)₂) for enhanced activity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility, while toluene minimizes side reactions .

- Additives : Copper salts (e.g., CuI) accelerate transmetalation steps in Pd-catalyzed reactions .

- Stoichiometry : Adjust arylboronic acid/enaminone ratios (1.5:1 to 2:1) to favor product formation .

Q. What mechanisms explain the neurotoxic potential of pyridinium iodide derivatives?

- Methodological Answer : Pyridinium ions (e.g., MPP) are selectively toxic to dopaminergic neurons via:

- Uptake Systems : Competitive inhibition of dopamine transporters, leading to intracellular accumulation .

- Mitochondrial Dysfunction : Inhibition of Complex I in the electron transport chain, causing oxidative stress .

- Experimental Validation : Use in vitro neuronal models with mazindol (dopamine uptake inhibitor) to block toxicity .

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Purity Checks : Recrystallize or use column chromatography to remove byproducts (e.g., unreacted arylboronic acids) .

- Multi-Technique Validation : Cross-reference NMR with FTIR and HRMS to confirm functional groups and molecular weight .

- Dynamic NMR : Resolve conformational isomers (e.g., rotational barriers in dihydropyridinones) by variable-temperature NMR .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar pyridinium derivatives?

- Methodological Answer : Variability arises from:

- Reaction Scale : Small-scale syntheses (<100 mg) may have lower yields due to handling losses .

- Catalyst Loading : Suboptimal Pd(II) concentrations (e.g., 5 mol% vs. 10 mol%) reduce efficiency .

- Workup Protocols : Incomplete extraction or precipitation steps can lead to product loss .

Q. How to address conflicting toxicity data for pyridinium compounds?

- Methodological Answer :

- Model Systems : Differences in cell lines (e.g., SH-SY5Y vs. primary neurons) affect toxicity thresholds .

- Dose-Response Curves : Establish LC values under standardized conditions (e.g., 24–72 hr exposures) .

- Metabolite Analysis : Use LC-MS to quantify intracellular MPP-like species and correlate with viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.